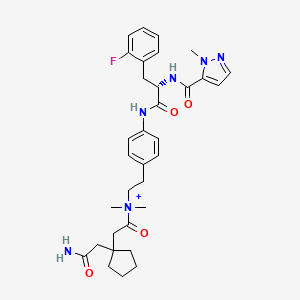
(S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
説明
(S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C33H42FN6O4+ and its molecular weight is 605.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 605.32515700 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- Amino acids : Contributing to its interaction with biological targets.
- Pyrazole and carboxamide groups : Potentially enhancing binding affinity to specific receptors or enzymes.
Research indicates that compounds similar to this one often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound may share similar properties, potentially impacting cancer cell proliferation.
- Receptor Modulation : The presence of specific amino acid side chains suggests possible interactions with neurotransmitter receptors, influencing neurochemical pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, the inhibition of CDK4/6 has been associated with reduced tumor growth in various cancer models. The compound's ability to bind to these kinases could be explored further in preclinical trials.
Neuroprotective Effects
The structural components suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds that interact with the central nervous system (CNS) receptors can offer therapeutic benefits in neurodegenerative diseases.
Study 1: Antitumor Activity
In a study examining the effects of pyrazole derivatives on cancer cell lines, it was found that similar compounds significantly inhibited proliferation in breast and lung cancer cells. The mechanism was attributed to CDK inhibition, leading to cell cycle arrest at the G1 phase.
Study 2: Neuropharmacological Evaluation
Another investigation assessed the neuropharmacological profile of related compounds, revealing anxiolytic and antidepressant-like effects in rodent models. These findings suggest that the compound could modulate serotonin and dopamine pathways.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
[2-[1-(2-amino-2-oxoethyl)cyclopentyl]acetyl]-[2-[4-[[(2S)-3-(2-fluorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]ethyl]-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41FN6O4/c1-39-28(14-18-36-39)32(44)38-27(20-24-8-4-5-9-26(24)34)31(43)37-25-12-10-23(11-13-25)15-19-40(2,3)30(42)22-33(21-29(35)41)16-6-7-17-33/h4-5,8-14,18,27H,6-7,15-17,19-22H2,1-3H3,(H3-,35,37,38,41,43,44)/p+1/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSQMWLJHKGIN-MHZLTWQESA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CC[N+](C)(C)C(=O)CC4(CCCC4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CC[N+](C)(C)C(=O)CC4(CCCC4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42FN6O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















